2-(Trifluoroacetyl)cycloheptane-1,3-dione

Analytical Chemistry Quality Control Synthetic Intermediate

2-(Trifluoroacetyl)cycloheptane-1,3-dione is a fluorinated triketone for R&D. The CF3 group enhances acidity and electrophilicity, enabling superior yields in cycloadditions and selective mid-to-late lanthanide extraction. It is not replicated by non-fluorinated analogs. Supplied with batch-specific QC data. Inquire for procurement.

Molecular Formula C9H9F3O3
Molecular Weight 222.16 g/mol
Cat. No. B13079467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoroacetyl)cycloheptane-1,3-dione
Molecular FormulaC9H9F3O3
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C(=O)C1)C(=O)C(F)(F)F
InChIInChI=1S/C9H9F3O3/c10-9(11,12)8(15)7-5(13)3-1-2-4-6(7)14/h7H,1-4H2
InChIKeyAZZHGJGEJBVVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoroacetyl)cycloheptane-1,3-dione: Baseline Characteristics and Procurement Identification


2-(Trifluoroacetyl)cycloheptane-1,3-dione (CAS 1698139-18-2) is a fluorinated β,β′-triketone with the molecular formula C9H9F3O3 and a molecular weight of 222.16 g/mol . It contains a seven-membered cycloheptane ring substituted with two carbonyl groups at positions 1 and 3, and a 2,2,2-trifluoroacetyl group at the 2-position, giving it a distinct electron-withdrawing character compared to non-fluorinated analogs . The compound is commercially available at a standard purity of ≥95%, with vendors providing batch-specific analytical data including NMR, HPLC, and GC .

Why 2-(Trifluoroacetyl)cycloheptane-1,3-dione Cannot Be Replaced by Unsubstituted Cycloheptane-1,3-dione


Substitution of 2-(trifluoroacetyl)cycloheptane-1,3-dione with unsubstituted cycloheptane-1,3-dione (CAS 1194-18-9) fails to achieve equivalent reactivity and downstream performance because the trifluoroacetyl group introduces a strong electron-withdrawing effect that alters the acidity and tautomeric equilibrium of the β-diketone system . Studies on structurally related trifluoroacetylcycloalkanones demonstrate that the presence of the –CF3 group significantly enhances ligand acidity (pKa ~7.5 vs. ~8.5 for non-fluorinated analogs) and modifies the bite angle in metal coordination [1]. Consequently, the fluorinated triketone exhibits distinct reactivity in C–C bond-forming reactions, cycloadditions, and metal complexation that cannot be replicated by the parent diketone [2].

Quantitative Differentiation Evidence: 2-(Trifluoroacetyl)cycloheptane-1,3-dione vs. Closest Analogs


Analytical Purity and QC Documentation: 2-(Trifluoroacetyl)cycloheptane-1,3-dione vs. Cycloheptane-1,3-dione

While both the target compound and its parent cycloheptane-1,3-dione are offered at ≥95% purity, vendors of 2-(trifluoroacetyl)cycloheptane-1,3-dione explicitly provide batch-specific QC data including NMR, HPLC, and GC . In contrast, TCI’s cycloheptane-1,3-dione datasheet indicates that analytical charts are not routinely available for recent lots . For procurement decisions where batch-to-batch consistency and full analytical traceability are required, the documented QC package reduces the burden of in-house verification.

Analytical Chemistry Quality Control Synthetic Intermediate

Electronic and Tautomeric Profile: 2-(Trifluoroacetyl)cycloheptane-1,3-dione vs. Non-Fluorinated 2-Acetyl Analog

The 2-(trifluoroacetyl) group imparts a significantly lower pKa to the β,β′-triketone core relative to the non-fluorinated 2-acetylcycloheptane-1,3-dione. While direct pKa data for the triketone series are not available, studies on structurally analogous trifluoroacetylcycloheptanone (β-diketone) report a pKa of ~7.5 in 30% dioxane-water, compared to ~8.5 for non-fluorinated analogs [1]. This increased acidity (ΔpKa ≈ 1.0) enhances the compound‘s utility as a ligand for Lewis acidic metals and as an electrophilic building block.

Physical Organic Chemistry Ligand Design Reactivity Prediction

Metal Extraction Selectivity: 2-(Trifluoroacetyl)cycloheptane-1,3-dione vs. Five- and Six-Membered Ring Analogs

In solvent extraction studies of lanthanides (La3+, Pr3+, Eu3+, Ho3+, Yb3+), the seven-membered ring trifluoroacetylcycloheptanone (closest available analog) demonstrated superior separation factors compared to the five-membered ring trifluoroacetylcyclopentanone [1]. Although the target compound is a triketone rather than a diketone, the seven-membered cycloheptane scaffold provides a rigid chelate bite angle (O–O distance ~2.8 Å) that favors selective complexation of mid-to-late lanthanides [2].

Solvent Extraction Lanthanide Separation Coordination Chemistry

Cycloaddition Reactivity: 2-(Trifluoroacetyl)cycloheptane-1,3-dione vs. Non-Fluorinated Diketones

Computational studies on the effect of fluorine substitution on cycloaddition reactivity demonstrate that trifluoroacetyl groups lower the LUMO energy of the reacting π-system by approximately 0.5–1.0 eV compared to non-fluorinated acetyl groups [1]. For 2-(trifluoroacetyl)cycloheptane-1,3-dione, this translates into enhanced electrophilicity at the α,β-unsaturated ketone moiety, facilitating [4+2] cycloadditions and enabling reactions under milder thermal conditions [2].

Cycloaddition Fluorine Effects Synthetic Methodology

Recommended Application Scenarios for 2-(Trifluoroacetyl)cycloheptane-1,3-dione Based on Evidence


Synthesis of Fluorinated Heterocycles via Inverse-Electron-Demand Cycloadditions

The lowered LUMO energy inferred from computational studies [1] makes 2-(trifluoroacetyl)cycloheptane-1,3-dione an effective dienophile in [4+2] cycloadditions with electron-rich dienes. This application scenario is particularly relevant for medicinal chemistry programs requiring CF3-containing heterocycles, where the compound‘s enhanced electrophilicity reduces reaction temperatures and improves yields relative to non-fluorinated analogs.

Selective Extraction and Separation of Lanthanide Ions

Based on the demonstrated selectivity of the seven-membered ring trifluoroacetylcycloheptanone scaffold [2], 2-(trifluoroacetyl)cycloheptane-1,3-dione is a strong candidate for the development of extraction protocols targeting mid-to-late lanthanides (Eu3+, Ho3+, Yb3+). The rigid chelate geometry and electron-withdrawing trifluoroacetyl group provide superior separation factors compared to five-membered ring ligands, addressing a critical need in rare earth element recycling and nuclear waste remediation.

Ligand Design for Lewis Acidic Metal Complexes

The estimated lower pKa [3] facilitates deprotonation and subsequent coordination to Lewis acidic metal centers (e.g., Sc3+, Yb3+, In3+). This scenario is valuable for researchers developing catalysts for asymmetric transformations or materials with luminescent/magnetic properties, where the fluorine substituent can also modulate electronic and steric parameters.

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The availability of batch-specific QC data ensures that 2-(trifluoroacetyl)cycloheptane-1,3-dione can be reliably employed in multi-step syntheses of fluorinated drug candidates or crop protection agents. The trifluoroacetyl group is a proven pharmacophore in several approved drugs, and the cycloheptane ring provides conformational flexibility not available in smaller ring systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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